molecular formula C7H6ClN3 B1405514 2-Amino-5-chloro-4-methylnicotinonitrile CAS No. 1305712-87-1

2-Amino-5-chloro-4-methylnicotinonitrile

Cat. No.: B1405514
CAS No.: 1305712-87-1
M. Wt: 167.59 g/mol
InChI Key: IPCISDRLMUURHO-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-methylnicotinonitrile (CAS 1305712-87-1) is a substituted pyridine derivative with a nitrile group at position 3, amino at position 2, chloro at position 5, and methyl at position 3. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.60 g/mol. The methyl group at position 4 may enhance lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

2-amino-5-chloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCISDRLMUURHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-methylnicotinonitrile typically involves the reaction of 2-chloro-5-methylpyridine-3-carbonitrile with ammonia under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-methylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-Amino-5-chloro-4-methylnicotinonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

4-Amino-5-chloronicotinonitrile (CAS 51269-82-0, Similarity: 0.87)

  • Molecular Formula : C₆H₄ClN₃
  • Key Differences: Amino at position 4 and chloro at position 5, lacking the methyl group at position 4.
  • Implications : The absence of methyl reduces steric hindrance and lipophilicity compared to the target compound. This structural variation may alter reactivity in cross-coupling reactions or binding affinity in biological systems .

2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)

  • Molecular Formula : C₇H₆BrN₃O
  • Key Differences : Bromo substituent (position 5) instead of chloro, and methoxy (position 4) instead of methyl.
  • Implications: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase molecular weight (238.05 g/mol) and alter halogen-bonding interactions.

5-Amino-2-chloro-4-methoxymethyl-6-methylnicotinonitrile Dihydrochloride (CAS 1185303-33-6)

  • Molecular Formula : C₉H₁₂Cl₃N₃O
  • Key Differences : Additional methoxymethyl (position 4) and methyl (position 6) groups, with dihydrochloride salt formation.

Biological Activity

2-Amino-5-chloro-4-methylnicotinonitrile (CAS No. 1305712-87-1) is a heterocyclic compound with the molecular formula C7_7H6_6ClN3_3 and a molecular weight of 167.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-chloro-5-methylpyridine-3-carbonitrile with ammonia, often under catalytic conditions to enhance yield and purity. The reaction is conducted in controlled environments to optimize the product quality.

Chemical Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Can be reduced to form different amine derivatives using reducing agents such as sodium borohydride.
  • Substitution : The chloro group can be substituted with nucleophiles, leading to various derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of amino and chloro groups enhances its reactivity, allowing it to bind to various enzymes and receptors, potentially modulating biological pathways.

Research Findings

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary data suggests potential cytotoxic effects on cancer cell lines, indicating a need for further exploration in cancer therapeutics.

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of this compound on human cancer cell lines showed significant inhibition of cell proliferation at certain concentrations, suggesting its potential as a lead compound in anticancer drug development .
  • Antimicrobial Studies : Research conducted on the antimicrobial efficacy demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Amino-5-bromo-4-methylnicotinonitrileBromo instead of chloro groupSimilar antimicrobial properties
2-Amino-4-methyl-5-chloropyridineLacks nitrile groupDifferent spectrum of activity

The unique combination of the nitrile and chloro groups in this compound distinguishes it from its analogs, potentially leading to unique biological interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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